molecular formula C21H14N2O4 B292790 10-methyl-7-phenyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione

10-methyl-7-phenyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione

Cat. No.: B292790
M. Wt: 358.3 g/mol
InChI Key: HVJNWNRFFHABDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-7-phenyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound known for its unique structural properties This compound is part of the anthracene family, which is characterized by its three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-7-phenyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

10-methyl-7-phenyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-methyl-7-phenyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 10-methyl-7-phenyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

15-methyl-11-phenyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

InChI

InChI=1S/C21H14N2O4/c1-11-22-19(24)17-15(12-7-3-2-4-8-12)16-18(27-20(17)23-11)13-9-5-6-10-14(13)26-21(16)25/h2-10,15H,1H3,(H,22,23,24)

InChI Key

HVJNWNRFFHABDU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5)C(=O)N1

Canonical SMILES

CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5)C(=O)N1

Origin of Product

United States

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